Oxyepiberberine

Overview

Description

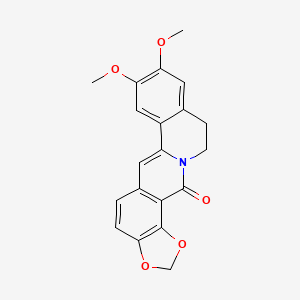

Oxyepiberberine (C₂₀H₁₇NO₅, molecular weight 351.35) is an isoquinoline alkaloid isolated from Coptis chinensis Franch., a plant traditionally used in Chinese medicine for its anti-inflammatory, antibacterial, and anticancer properties . Structurally, it features a benzodioxole ring fused to a quinolizinone core, distinguishing it from related alkaloids like berberine and epiberberine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxyepiberberine typically involves the extraction and isolation from the rhizomes of Coptis chinensis Franch. The process includes several steps:

Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.

Isolation: The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Purification: Further purification is achieved through recrystallization or additional chromatographic methods.

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The use of advanced chromatographic systems and automated extraction processes ensures higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Oxyepiberberine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced alkaloid derivatives .

Scientific Research Applications

Pharmacological Properties

Oxyepiberberine exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including lung and liver cancers. In particular, studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells through multiple pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK .

- Anti-inflammatory Effects : this compound also possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum activity .

Case Study 1: Lung Cancer Treatment

A study investigated the effects of this compound on lung adenocarcinoma (LUAD) cells. The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be notably low, indicating high potency against LUAD cells .

Case Study 2: Liver Cancer Research

In another study focused on liver cancer, this compound was administered to animal models. The findings revealed a marked reduction in tumor size and weight compared to control groups. The mechanism was linked to the compound's ability to inhibit angiogenesis (the formation of new blood vessels that feed tumors) and promote tumor cell death .

Table 1: Anticancer Activity of this compound

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Lung Adenocarcinoma | 10 | Induces apoptosis |

| Liver Cancer | 15 | Inhibits angiogenesis |

| Colon Cancer | 12 | Cell cycle arrest |

Table 2: Pharmacological Effects

Mechanism of Action

Oxyepiberberine exerts its effects primarily through the inhibition of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapy .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Anticancer Activity: Oxyepiberberine inhibits tubulin polymerization (IC₅₀ = 1.26 μM), disrupting microtubule dynamics and inducing apoptosis in cancer cells . It demonstrates potent anti-proliferative effects against colon (LS-1034 cells, IC₅₀ = 1.36 μM) and lung adenocarcinoma (A549 cells, IC₅₀ = 3.2 μM) .

- Low Toxicity: In BEAS-2B normal lung cells, this compound shows minimal cytotoxicity (cell viability >80% at 20 μg/mL) .

- Mechanistic Targets : It modulates SRC kinase, PI3K/Akt, and MAPK pathways, while upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2 .

In vivo studies confirm its efficacy in reducing tumor volume in murine xenograft models without significant toxicity .

This compound belongs to the protoberberine alkaloid family. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Potency :

- This compound is more potent than berberine and coptisine in colon and lung cancer models but less potent than synthetic YSL-12 and fungal-derived Asperphenin A .

- Its dual inhibition of tubulin and SRC kinase enhances its anti-metastatic effects compared to single-target alkaloids like epiberberine .

Structural Advantages: The 8-oxo group in this compound enhances tubulin-binding affinity compared to non-oxidized analogues like epiberberine . Unlike berberine, which intercalates DNA, this compound avoids genotoxic risks .

Toxicity Profile :

- This compound’s low toxicity in BEAS-2B cells contrasts with coptisine and epiberberine, which show higher cytotoxicity .

Synergistic Potential: this compound synergizes with cisplatin in NSCLC models, while berberine requires higher doses for similar effects .

Biological Activity

Oxyepiberberine, a bioactive compound derived from Coptidis Rhizoma, has garnered attention for its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition and Pharmacological Profile

This compound is an alkaloid belonging to the berberine family, which is known for its numerous pharmacological properties. The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Key Biological Activities

- Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon and lung cancer cells. It acts by disrupting tubulin polymerization, which is essential for cell division .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This property suggests potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Preliminary studies have demonstrated that this compound may protect against neurodegeneration, potentially improving cognitive function in models of brain injury .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Tubulin Polymerization : this compound disrupts microtubule dynamics, which is crucial for cancer cell mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells .

- Regulation of SRC-related Pathways : The compound has been found to influence SRC signaling pathways, which are involved in cell growth and survival .

- Modulation of Inflammatory Pathways : this compound downregulates NF-κB signaling, thereby reducing inflammation and associated tissue damage .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

- Cancer Treatment : A study on human colon cancer cells (LS-1034) demonstrated that this compound significantly inhibited cell growth and induced apoptosis through its action on tubulin dynamics .

- Neuroprotection : In a pilot study involving patients with traumatic brain injury, this compound was associated with improvements in cognitive function and reduced neuroinflammation .

Data Tables

The following table summarizes key studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What analytical methods are validated for identifying and quantifying Oxyepiberberine in plant extracts?

To ensure accurate identification, researchers should employ hyphenated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy . Key parameters include retention time matching, fragmentation patterns (for MS), and characteristic proton/carbon shifts (for NMR). Validation requires comparison with certified reference materials and spiked recovery experiments to assess precision (≥90% recovery) and limit of detection (LOD < 0.1 µg/mL). Experimental protocols must detail solvent systems, column specifications, and calibration curves to enable reproducibility .

Q. What are the primary pharmacological targets of this compound, and how are these interactions validated experimentally?

this compound’s activity is often assessed via enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative studies) or receptor-binding assays (e.g., G-protein-coupled receptors). Researchers must include positive controls (e.g., donepezil for acetylcholinesterase) and dose-response curves (IC₅₀ values). In silico docking studies (AutoDock Vina, Schrödinger Suite) should cross-validate experimental results, with binding affinity thresholds (ΔG ≤ -6 kcal/mol) and RMSD values (<2.0 Å) to confirm target specificity. Negative results require orthogonal validation (e.g., CRISPR knockouts) to rule out off-target effects .

Advanced Research Questions

Q. How can researchers design dose-response studies to elucidate this compound’s mechanism of action in complex biological systems?

For in vitro systems, use logarithmic dose ranges (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values, with triplicate technical replicates. In in vivo models, apply allometric scaling based on body surface area to translate doses across species. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability and tissue distribution. Critical controls include vehicle-only groups and genetic knockouts (e.g., siRNA for target genes). Data should be analyzed using nonlinear regression (GraphPad Prism) with Hill slopes to infer cooperative binding .

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across studies?

Discrepancies in parameters like bioavailability or half-life often arise from methodological variability. Conduct systematic reviews to identify confounders (e.g., administration routes, solvent carriers). Meta-analyses should apply random-effects models (RevMan software) to quantify heterogeneity (I² statistic). If heterogeneity exceeds 50%, perform subgroup analyses by species, formulation, or analytical method. Experimental replication under standardized conditions (e.g., OECD guidelines for oral gavage) is essential. Report raw data in supplementary files to enable reanalysis .

Q. What strategies are effective for isolating this compound from co-occurring alkaloids in complex matrices?

Use multistep chromatographic purification : Start with normal-phase silica gel chromatography (hexane:ethyl acetate gradients) for crude separation, followed by reverse-phase HPLC (C18 column, methanol:water with 0.1% formic acid). Monitor fractions via TLC (Dragendorff’s reagent for alkaloid detection). For challenging separations, employ countercurrent chromatography (CCC) with a two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water). Purity must be confirmed via melting point, HRMS (mass error <5 ppm), and ≥95% HPLC peak area .

Q. How can researchers optimize in vitro models to assess this compound’s neuroprotective effects against amyloid-beta toxicity?

Use primary neuronal cultures (e.g., rat cortical neurons) exposed to Aβ₂₅–₃₅ (10 µM) for 24 hours. Pre-treat with this compound (1–50 µM) and measure viability via MTT assay. Include ROS scavengers (e.g., NAC) to differentiate antioxidant mechanisms. Validate findings with live-cell imaging (calcein-AM/propidium iodide) and Western blotting for apoptotic markers (cleaved caspase-3). For translational relevance, compare results across species (e.g., human iPSC-derived neurons) and use blinded analysis to reduce bias .

Q. What computational approaches are recommended for predicting this compound’s metabolic pathways and potential drug-drug interactions?

Leverage CYP450 inhibition assays (human liver microsomes) combined with in silico tools like SwissADME or SuperCYPSPred. Key parameters include substrate specificity (Km, Vmax) and inhibition constants (Ki). For metabolite prediction, use molecular networking (GNPS platform) on LC-MS/MS data. Cross-reference results with PharmGKB for clinically relevant polymorphisms (e.g., CYP2D6 poor metabolizers). Report all software versions and statistical confidence intervals (e.g., 95% CI for Ki values) .

Q. Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., pH, temperature) and raw data in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- Conflict Resolution : For contradictory findings, apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and declare conflicts of interest (e.g., funding sources) .

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTYPIGQKDTERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.